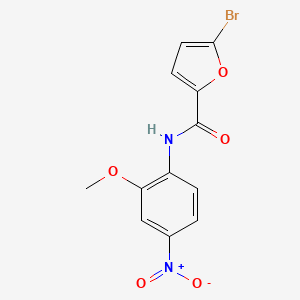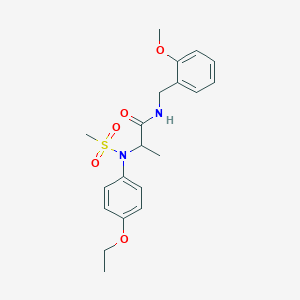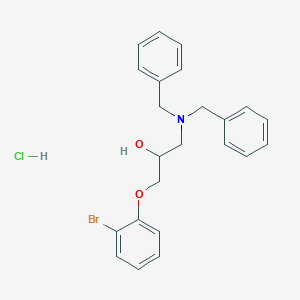
5-bromo-N-(2-methoxy-4-nitrophenyl)-2-furamide
Vue d'ensemble
Description
5-bromo-N-(2-methoxy-4-nitrophenyl)-2-furamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as BAY 73-6691 and is a selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP) in the body. By inhibiting PDE9A, BAY 73-6691 increases the levels of cGMP, which has been shown to have beneficial effects on various biochemical and physiological processes.
Mécanisme D'action
BAY 73-6691 works by selectively inhibiting PDE9A, which is an enzyme that breaks down cGMP. By inhibiting PDE9A, BAY 73-6691 increases the levels of cGMP, which has been shown to have various beneficial effects on the body. cGMP is involved in the regulation of smooth muscle tone, platelet aggregation, and neurotransmission, among other processes.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have various biochemical and physiological effects on the body. Studies have shown that it can improve cognitive function and memory in animal models of neurodegenerative diseases. It has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body. Additionally, BAY 73-6691 has been shown to have cardioprotective effects and can reduce the risk of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BAY 73-6691 in scientific research is its specificity for PDE9A. This allows researchers to selectively target this enzyme and investigate its role in various biochemical and physiological processes. However, one of the limitations of using BAY 73-6691 is its relatively low solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several potential future directions for research on BAY 73-6691. One area of interest is in the development of new therapies for neurodegenerative diseases. Studies have shown that PDE9A inhibitors like BAY 73-6691 can improve cognitive function and memory in animal models of these diseases, and further research is needed to investigate their potential therapeutic applications in humans. Additionally, BAY 73-6691 has been shown to have anti-inflammatory and cardioprotective effects, and further research is needed to investigate these potential applications. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of BAY 73-6691 to optimize its use in scientific research and potential therapeutic applications.
Applications De Recherche Scientifique
BAY 73-6691 has been used in various scientific research studies to investigate its potential therapeutic applications. One of the primary areas of research has been in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that PDE9A inhibitors like BAY 73-6691 can improve cognitive function and memory in animal models of these diseases.
Propriétés
IUPAC Name |
5-bromo-N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O5/c1-19-10-6-7(15(17)18)2-3-8(10)14-12(16)9-4-5-11(13)20-9/h2-6H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRRHNDKZLGOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(cyclohexylamino)-3-[(4-methylphenyl)amino]naphthoquinone](/img/structure/B3977616.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B3977622.png)
![2-({[2-hydroxy-3-(4-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3977630.png)

![1-[2-(4-bromophenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977648.png)
![4-[bis(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3977670.png)
![methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B3977676.png)
![methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate](/img/structure/B3977687.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3977689.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3977698.png)
![methyl N-[ethoxy(oxo)acetyl]leucinate](/img/structure/B3977700.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl]acetamide](/img/structure/B3977710.png)